molecular formula C14H25O5SSi B14256115 CID 136250523

CID 136250523

Cat. No.: B14256115
M. Wt: 333.50 g/mol
InChI Key: QVYLSMUMUZNWHR-OIRVYTLQSA-N
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Description

The compound with the identifier “CID 136250523” is a chemical entity registered in the PubChem database

Chemical Reactions Analysis

CID 136250523 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond, often using catalysts like palladium or platinum.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 136250523 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CID 136250523 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use .

Comparison with Similar Compounds

CID 136250523 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds with similar molecular frameworks or reactivity patterns can be identified using databases like PubChem .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications. Further studies and developments will continue to uncover new uses and benefits of this compound.

Properties

Molecular Formula

C14H25O5SSi

Molecular Weight

333.50 g/mol

InChI

InChI=1S/C14H25O5SSi/c1-8(15)17-11-9-7-20-14(18-9,21(5)6)12(10(11)16)19-13(2,3)4/h9-12,16H,7H2,1-6H3/t9-,10+,11+,12-,14-/m1/s1

InChI Key

QVYLSMUMUZNWHR-OIRVYTLQSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2CS[C@](O2)([C@@H]([C@H]1O)OC(C)(C)C)[Si](C)C

Canonical SMILES

CC(=O)OC1C2CSC(O2)(C(C1O)OC(C)(C)C)[Si](C)C

Origin of Product

United States

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